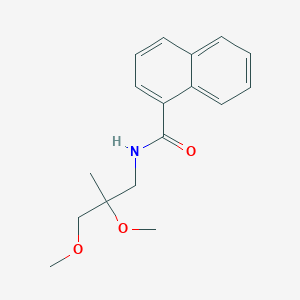![molecular formula C23H15FN4O3 B2934308 1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901265-69-8](/img/structure/B2934308.png)
1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
科学的研究の応用
Synthesis and Photophysical Properties
Excited-state Intramolecular Proton Transfer (ESIPT) Inspired Azole-Quinoline Fluorophores : A study by Padalkar & Sekar (2014) focused on synthesizing quinoline derivatives with benzimidazole and benzothiazole moieties through a series of condensation reactions. These compounds exhibited significant photophysical behaviors, such as dual emissions and large Stokes shifts, indicating their potential as fluorophores in various applications, including optical materials and sensors. The compounds' thermal stability up to 300°C suggests their suitability for high-temperature applications (Padalkar & Sekar, 2014).
Functionalized Fluorochrome for Picric Acid Sensing : Jiang et al. (2019) developed a novel fluorochrome combining quinoline and benzimidazole, exhibiting exceptional fluorescent performance for picric acid detection over other nitroaromatics. This sensitivity, along with its rapid response and environmental compatibility, underscores its potential in environmental monitoring and safety applications (Jiang et al., 2019).
Anticancer Activity
Anticancer Activity-Structure Relationship of Quinolinone-Based Compounds : Beker & Yıldırım (2021) reviewed the anticancer properties of quinolinone/quinoline derivatives, highlighting the significance of structural modifications on their efficacy. The review suggests that the presence of certain functional groups, particularly electron-withdrawing ones, enhances the compounds' anticancer activity, potentially offering a pathway for the development of new anticancer agents (Beker & Yıldırım, 2021).
ATM Kinase Inhibition
Novel 3-Quinoline Carboxamides as ATM Kinase Inhibitors : Research by Degorce et al. (2016) identified a series of 3-quinoline carboxamides as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. These inhibitors demonstrate potential for therapeutic applications in diseases where ATM kinase regulation is beneficial, such as in certain cancers and neurodegenerative disorders (Degorce et al., 2016).
Photophysical and Electrochemical Properties
Influence of Fluorine on 1,3-Diphenylpyrazolo[3,4-b]quinoline Derivatives : A study by Szlachcic & Uchacz (2018) explored the impact of fluorine substitution on the photophysical and electrochemical properties of pyrazoloquinoline derivatives. The findings indicate that fluorine atoms can significantly modify fluorescence quantum efficiency and absorption characteristics, making these compounds suitable for applications requiring specific optical and electronic properties (Szlachcic & Uchacz, 2018).
作用機序
Quinolines
This compound is a type of quinoline, which is a class of compounds known to possess diverse biological activities. Quinolines and their derivatives have been used in drugs with antibacterial, antifungal, antitumor, anti-inflammatory, anti-tubercular, hypoglycaemic, and anti-depressant activities .
Fluorophenyl Groups
The presence of a fluorophenyl group can enhance the biological activity of a compound. Fluorine atoms can increase the affinity to carbon, therefore, fluorine-containing drugs often have high biological activity, strong stability, and drug resistance .
Nitrophenyl Groups
Nitrophenyl groups are often found in compounds with antimicrobial properties. They can participate in electron transfer reactions, which may be part of the compound’s mode of action .
Methoxy Groups
Methoxy groups can influence the lipophilicity of a compound, which can affect its absorption and distribution within the body. This could potentially impact the compound’s pharmacokinetics .
Pyrazoloquinoline Core
The pyrazoloquinoline core of the molecule is a heterocyclic motif often found in many drugs that express diverse properties and biological activities .
特性
IUPAC Name |
1-(4-fluorophenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN4O3/c1-31-20-4-2-3-18-22(20)25-13-19-21(14-5-9-17(10-6-14)28(29)30)26-27(23(18)19)16-11-7-15(24)8-12-16/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKJUUOXELOEBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide](/img/structure/B2934225.png)
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2934226.png)
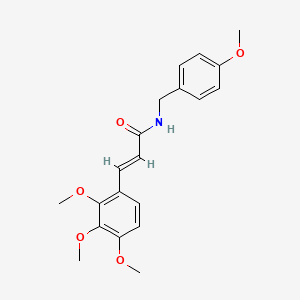
![3-[4-Ethyl-5-[(4-methylphenyl)methylthio]-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B2934229.png)
![1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2934231.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2934232.png)
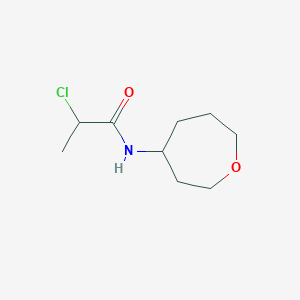

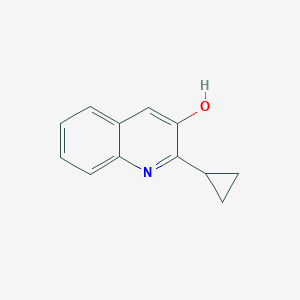

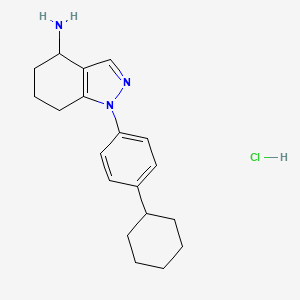
![[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride](/img/structure/B2934241.png)
![4-chloro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2934245.png)
